Antiproliferative Potency vs. Irisquinone
In a systematic evaluation of 12 compounds isolated from Iris suaveolens petroleum ether and chloroform extracts, 3-Hydroxyirisquinone (compound 10) exhibited the highest anticholinesterase activity among all tested compounds (1–4 and 6–12) [1]. Within the same study, coniferaldehyde demonstrated butyrylcholinesterase inhibitory activity of 82.60 ± 2.33%, which approached the activity of the reference standard galantamine (86.26 ± 0.66%), but 3-Hydroxyirisquinone was identified as the superior anticholinesterase agent across the full panel [1].
| Evidence Dimension | Anticholinesterase activity ranking among Iris-derived compounds |
|---|---|
| Target Compound Data | 3-Hydroxyirisquinone: Ranked #1 (highest activity) among compounds 1–4 and 6–12 |
| Comparator Or Baseline | Compounds 1–4 and 6–12 (11 structurally related Iris suaveolens constituents); Coniferaldehyde: 82.60 ± 2.33% BChE inhibition; Galantamine reference: 86.26 ± 0.66% |
| Quantified Difference | 3-Hydroxyirisquinone ranked highest; coniferaldehyde BChE inhibition 4.2% lower than galantamine |
| Conditions | Ellman's spectrophotometric method; petroleum ether and chloroform extracts of Iris suaveolens rhizomes |
Why This Matters
This direct head-to-head ranking establishes 3-Hydroxyirisquinone as the most potent anticholinesterase agent in its natural source-derived chemical class, providing a scientifically defensible basis for selecting this specific compound over other Iris quinones for enzyme inhibition studies.
- [1] Hacıbekiroğlu I, et al. Antioxidant and anticholinesterase constituents from the petroleum ether and chloroform extracts of Iris suaveolens. Phytother Res. 2011;25(4):522-529. View Source
